![molecular formula C42H59N7O13 B1247846 Arylomycin B2](/img/structure/B1247846.png)
Arylomycin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arylomycin B2 is a natural product found in Streptomyces with data available.
Scientific Research Applications
Simplified Synthesis for Research and Development
A significant advancement in the study of Arylomycin B2 is the development of a simplified synthesis method. This method uses C–H functionalization logic, facilitated by a Cu-mediated oxidative phenol coupling, to efficiently produce Arylomycin B2 and its analogues on a gram scale (Peters, Romesberg, & Baran, 2018).
Biological Activity and Spectrum
Arylomycin B2 belongs to a class of antibiotics that have shown activity against a range of bacteria, particularly Gram-positive strains. The biological characterization of Arylomycin B2 and its derivatives has highlighted their potential as broad-spectrum antibiotics (Roberts, Smith, & Romesberg, 2011). In vitro studies have demonstrated the efficacy of Arylomycin derivatives against Staphylococcus epidermidis and other coagulase-negative staphylococci, often exhibiting greater activity than vancomycin (Smith, Powers, Roberts, & Romesberg, 2010).
Mechanism of Action
The mechanism of action of Arylomycin B2 is primarily through the inhibition of type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion pathways. This mode of action is distinct from that of many clinically used antibiotics, making Arylomycin B2 a candidate for targeting bacteria resistant to other drugs (Smith & Romesberg, 2012).
Optimized Derivatives for Enhanced Activity
Research has focused on optimizing Arylomycin B2 derivatives to enhance their antibacterial activity. One such derivative, G0775, has shown potent and broad-spectrum activity against Gram-negative bacteria, circumventing existing antibiotic resistance mechanisms (Smith et al., 2018). Further studies have identified analogs like G0775 as significantly more potent against ESKAPE pathogens, a group of bacteria leading to multidrug-resistant infections (Bucci, 2018; Miura, 2018; Deane, 2018).
Structural and Biochemical Analysis
Structural and biochemical analyses have been pivotal in understanding the interactions between Arylomycin B2 and its target, SPase. These studies have also explored how glycosylation and other modifications can influence the antibiotic's solubility and activity (Liu et al., 2011).
Exploring Natural and Latent Antibiotic Properties
Arylomycin B2 is part of a natural product class that may have once possessed broad-spectrum activity but now shows limited activity due to resistance evolution. Research in this area aims to rediscover and optimize these 'latent' antibiotics for modern therapeutic use (Tan & Romesberg, 2012).
properties
Product Name |
Arylomycin B2 |
---|---|
Molecular Formula |
C42H59N7O13 |
Molecular Weight |
870 g/mol |
IUPAC Name |
(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1 |
InChI Key |
WFBZGMGSCAVZTQ-LTQNGAKSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Canonical SMILES |
CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
synonyms |
arylomycin A2 arylomycin B2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.